molecular formula C5H7ClO3 B1293708 1-Acetoxy-3-chloroacetone CAS No. 40235-68-5

1-Acetoxy-3-chloroacetone

Cat. No.: B1293708
CAS No.: 40235-68-5
M. Wt: 150.56 g/mol
InChI Key: LCMPIWIWBGHBOY-UHFFFAOYSA-N
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Description

1-Acetoxy-3-chloroacetone is an organic compound with the molecular formula C5H7ClO3. It is a light orange to yellow to green clear liquid at room temperature. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Scientific Research Applications

1-Acetoxy-3-chloroacetone is used in several scientific research applications:

Safety and Hazards

1-Acetoxy-3-chloroacetone is classified as Acute toxicity, Oral (Category 3), H301, and Eye irritation (Category 2A), H319 . It is toxic if swallowed and causes serious eye irritation . It is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetoxy-3-chloroacetone can be synthesized from epichlorohydrin and acetic acid. The process involves the formation of acetic acid-3-chloro-2-hydroxypropyl ester, which is then oxidized to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: 1-Acetoxy-3-chloroacetone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Acetoxy-3-chloroacetone involves its reactivity with nucleophiles and oxidizing agents. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. It can also undergo oxidation, resulting in the formation of oxidized products .

Comparison with Similar Compounds

  • 1-Acetoxy-3-chloro-2-propanone
  • 1-Acetoxy-3-acetenyl Chloride
  • 1-Acetoxy-3-chloroactone

Uniqueness: 1-Acetoxy-3-chloroacetone is unique due to its specific reactivity profile, which makes it a valuable intermediate in organic synthesis. Its ability to undergo both substitution and oxidation reactions provides versatility in chemical transformations .

Properties

IUPAC Name

(3-chloro-2-oxopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMPIWIWBGHBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068221
Record name 2-Propanone, 1-(acetyloxy)-3-chloro-
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40235-68-5
Record name 1-(Acetyloxy)-3-chloro-2-propanone
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Record name 2-Propanone, 1-(acetyloxy)-3-chloro-
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Record name 2-Propanone, 1-(acetyloxy)-3-chloro-
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Record name 2-Propanone, 1-(acetyloxy)-3-chloro-
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Record name 1-Acetoxy-3-chloroacetone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-acetoxy-3-chloro-2-propanol (15.3 g) in acetone (250 ml) is dropwise added Jones reagent (37.4 ml) containing chromic anhydride (10.39 g) and conc. sulfuric acid (10.18 ml) in 1 hour, and the resultant mixture is stirred at room temperature for 3 hours. The reaction mixture is mixed with isopropanol (10 ml) and the insoluble material is filtered off. The organic layer is concentrated in vacuum, and the residue is distilled to give 1-acetoxy-3-chloro-2-propanone (9 g) as an oil boiling at 102°-104° C./15 mm Hg. The yield is 60.0%.
Quantity
15.3 g
Type
reactant
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Name
Jones reagent
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37.4 mL
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reactant
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Name
chromic anhydride
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10.39 g
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reactant
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10.18 mL
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Name
resultant mixture
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0 (± 1) mol
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10 mL
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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